molecular formula C7H8N4S B162379 4-Amino-2-methyl-6-(methylsulfanyl)pyrimidine-5-carbonitrile CAS No. 135158-59-7

4-Amino-2-methyl-6-(methylsulfanyl)pyrimidine-5-carbonitrile

Cat. No.: B162379
CAS No.: 135158-59-7
M. Wt: 180.23 g/mol
InChI Key: LPSJZNUNABMWIQ-UHFFFAOYSA-N
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Description

4-Amino-2-methyl-6-(methylsulfanyl)pyrimidine-5-carbonitrile: is an organic compound with the molecular formula C7H8N4S . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is notable for its applications in various fields of scientific research, particularly in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-methyl-6-(methylsulfanyl)pyrimidine-5-carbonitrile typically involves the reaction of 2-(methylsulfanyl)pyrimidine with hydrogen cyanide, followed by an addition reaction with ammonia. The reaction conditions often include controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, converting it to a sulfoxide or sulfone.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 4-Amino-2-methyl-6-(methylsulfanyl)pyrimidine-5-carbonitrile is used as a building block for the synthesis of more complex heterocyclic compounds

Biology and Medicine: This compound has shown potential in biological research due to its structural similarity to nucleotides. It can be used in the design of nucleotide analogs for studying DNA and RNA interactions. Additionally, its derivatives may exhibit biological activities such as antimicrobial or anticancer properties .

Industry: In the industrial sector, this compound can be used in the synthesis of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a valuable intermediate in the production of various active ingredients.

Mechanism of Action

The mechanism of action of 4-Amino-2-methyl-6-(methylsulfanyl)pyrimidine-5-carbonitrile involves its interaction with biological macromolecules. It can act as a nucleophile in biochemical reactions, targeting electrophilic sites on enzymes or nucleic acids. This interaction can inhibit enzyme activity or interfere with nucleic acid synthesis, leading to potential therapeutic effects .

Comparison with Similar Compounds

  • 4-Amino-2-methyl-6-(methylsulfanyl)pyrimidine-5-carbaldehyde
  • 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile
  • 4-Amino-6-methyl-2-(methylsulfanyl)pyrimidine-5-carbaldehyde

Uniqueness: 4-Amino-2-methyl-6-(methylsulfanyl)pyrimidine-5-carbonitrile is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its nitrile group allows for further functionalization, while the methylsulfanyl group provides a site for oxidation or substitution reactions, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

4-amino-2-methyl-6-methylsulfanylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4S/c1-4-10-6(9)5(3-8)7(11-4)12-2/h1-2H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPSJZNUNABMWIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=N1)SC)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369421
Record name 4-Amino-2-methyl-6-(methylsulfanyl)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135158-59-7
Record name 4-Amino-2-methyl-6-(methylsulfanyl)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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